

The Discovery and Enduring Significance of Chorismic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chorismic Acid*

Cat. No.: B3271858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

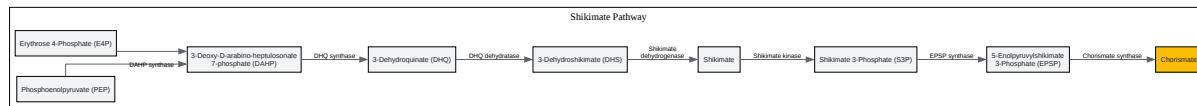
Chorismic acid, a seemingly simple cyclohexadiene derivative, stands as a pivotal branch-point metabolite in the shikimate pathway. Its discovery was a landmark achievement in biochemistry, unraveling the intricate biosynthetic routes to aromatic compounds in microorganisms and plants. This technical guide provides an in-depth exploration of the discovery and historical context of **chorismic acid**, detailing the key experiments that led to its isolation and characterization. Furthermore, it presents a comprehensive overview of the enzymatic steps leading to its formation, supported by quantitative kinetic data and detailed experimental protocols. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial molecule and its role in cellular metabolism and as a target for therapeutic and herbicidal development.

Historical Context and Discovery

The existence of a common intermediate in the biosynthesis of aromatic amino acids was first postulated in the mid-20th century based on nutritional studies of microbial auxotrophs. It was the pioneering work of Frank Gibson and his colleagues in the early 1960s that led to the definitive identification of this elusive compound.

Using a multiply blocked auxotrophic mutant of *Aerobacter aerogenes* (now *Klebsiella pneumoniae*), they observed the accumulation of a novel compound in the culture medium.

This compound was found to be a precursor to phenylalanine, tyrosine, and tryptophan, as well as other aromatic metabolites like p-aminobenzoic acid. They named this intermediate "**chorismic acid**," derived from the Greek word "chorismos," meaning "a separation," aptly reflecting its role as a branching point in the pathway.


The initial studies involved meticulous experiments to isolate and purify the unstable compound from bacterial cultures. Its structure was subsequently elucidated through a combination of chemical degradation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physicochemical Properties of Chorismic Acid

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₆	--INVALID-LINK--
Molecular Weight	226.18 g/mol	--INVALID-LINK--
Melting Point	148-149 °C (decomposes)	Gibson, F. (1964). Biochem. J., 90(2), 256–261.
UV λ _{max} (in water)	275 nm	Gibson, F. (1964). Biochem. J., 90(2), 256–261.
Molar Extinction Coefficient (ε)	2630 M ⁻¹ cm ⁻¹	Gibson, F. (1964). Biochem. J., 90(2), 256–261.

The Shikimate Pathway: Biosynthesis of Chorismic Acid

Chorismic acid is the final product of the seven-enzyme shikimate pathway, which converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into this key aromatic intermediate.^{[1][2]} The pathway is present in bacteria, archaea, fungi, algae, and plants, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.^[1]

[Click to download full resolution via product page](#)

Caption: The Shikimate Pathway for the Biosynthesis of **Chorismic Acid**.

Kinetic Parameters of Shikimate Pathway Enzymes

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway from various organisms.

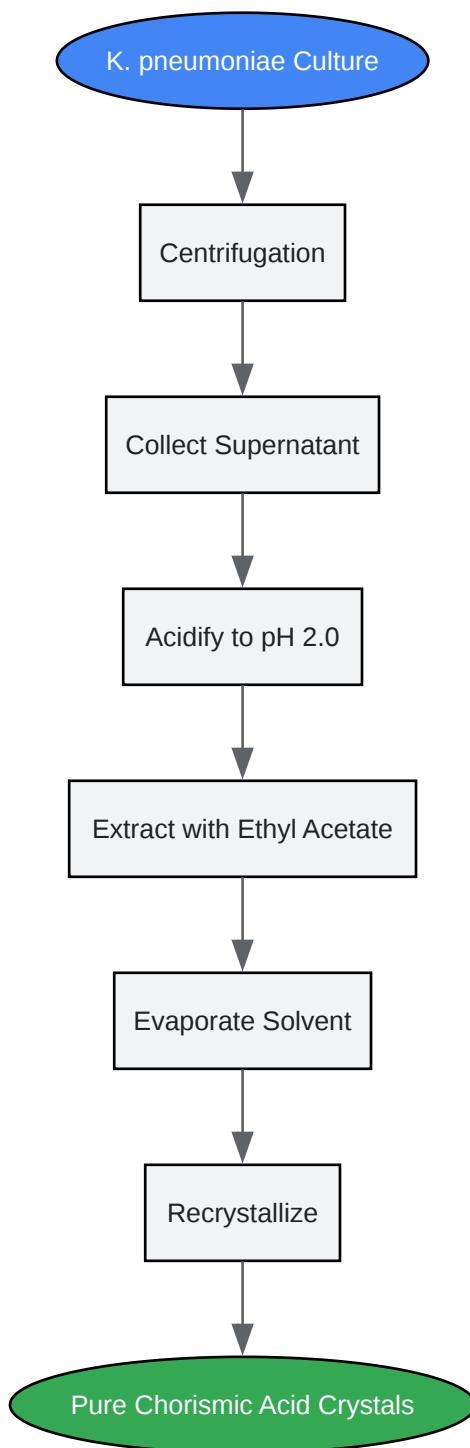
Enzyme	Organism	Substrate(s)	K _m (μM)	k _{cat} (s ⁻¹)	Reference
3-Dehydroquinate Synthase	Mycobacterium tuberculosis	DAHP	-	-	de Mendonça et al. (2011)
Shikimate Dehydrogenase	Camellia sinensis	3-Dehydroshikimate	330.93 - 465.97	-	Ding et al. (2019)
EPSP Synthase	Escherichia coli	Shikimate-3-phosphate	-	-	Anderson & Johnson (1990)
Phosphoenol pyruvate	-	-	-	-	Anderson & Johnson (1990)
Chorismate Mutase	Thermus thermophilus	Chorismate	290	-	Calisto et al. (2004)
Pinus pinaster (PpCM1)	Chorismate	-	29.4	7.5	Laranjeira et al. (2024)
Pinus pinaster (PpCM2)	Chorismate	-	35.0	10.0	Laranjeira et al. (2024)

Experimental Protocols

Isolation and Purification of Chorismic Acid from *Klebsiella pneumoniae* 62-1

This protocol is adapted from the work of Rieger and Turnbull (1996), which provides an improved method for obtaining high-purity **chorismic acid**.^[3]

I. Bacterial Growth and Accumulation


- Growth Medium: Prepare a suitable growth medium for *Klebsiella pneumoniae* 62-1.
- Inoculation and Growth: Inoculate the medium with a starter culture and grow at 30°C with aeration until the late logarithmic phase.
- Accumulation Medium: Prepare an accumulation medium containing glucose and essential nutrients.
- Induction of Accumulation: Transfer the bacterial cells to the accumulation medium and incubate for a period to allow for the accumulation of **chorismic acid**. The original protocol suggests that approximately 0.5 g/L of chorismate can be obtained.[3]

II. Extraction

- Cell Removal: Centrifuge the culture to pellet the bacterial cells.
- Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted **chorismic acid**.
- Acidification and Extraction: Acidify the supernatant to pH 2.0 with HCl and extract immediately with cold ethyl acetate.

III. Purification

- Solvent Removal: Evaporate the ethyl acetate under reduced pressure to yield a crude extract.
- Recrystallization: Dissolve the crude extract in a minimal amount of cold ethyl acetate and add petroleum ether to induce crystallization.
- Collection and Drying: Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum. This procedure can yield **chorismic acid** with a purity of 97% by weight. [3]

[Click to download full resolution via product page](#)

Caption: Workflow for the Isolation of **Chorismic Acid**.

Assay of Chorismate Synthase Activity

This protocol describes a high-resolution mass spectrometry (HR-MS) based method for determining chorismate synthase activity, which is suitable for both monofunctional and bifunctional enzymes.[4][5]

I. Reaction Mixture

- Prepare a reaction mixture containing:
 - 5-enolpyruvylshikimate-3-phosphate (EPSP) (substrate)
 - Reduced flavin mononucleotide (FMNH₂) (cofactor)
 - Purified chorismate synthase
 - Appropriate buffer (e.g., Tris-HCl, pH 7.5)

II. Reaction Conditions

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
- For monofunctional chorismate synthases, the assay should be performed under anaerobic conditions to prevent the oxidation of FMNH₂.[4]

III. Detection and Quantification

- Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., methanol).
- LC-HRMS Analysis: Analyze the quenched reaction mixture by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
- Quantification: Monitor the formation of the chorismate ion and quantify its amount based on a standard curve.

Total Synthesis of Chorismic Acid

The total synthesis of **chorismic acid** has been achieved through various routes, providing access to this important molecule for further study and as a scaffold for the synthesis of

analogs. The strategies often involve complex stereocontrolled reactions to establish the correct stereochemistry of the cyclohexadiene ring. These synthetic routes are valuable for producing **chorismic acid** in larger quantities than what is typically achievable through microbial fermentation and for creating labeled versions for mechanistic studies.

Spectroscopic Data

The structural elucidation of **chorismic acid** relied heavily on spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum provides key information about the protons on the cyclohexadiene ring and the vinyl ether side chain.
- ^{13}C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
- Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.^[6]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups such as hydroxyl, carboxyl, and carbon-carbon double bonds.

Conclusion and Future Perspectives

The discovery of **chorismic acid** was a pivotal moment in understanding aromatic amino acid biosynthesis. It not only filled a crucial gap in our knowledge of metabolic pathways but also opened up new avenues for the development of herbicides and antimicrobial agents that target the shikimate pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry.

Future research will likely focus on several key areas:

- Enzyme Mechanism and Inhibition: Further elucidation of the catalytic mechanisms of the shikimate pathway enzymes will facilitate the rational design of more potent and selective inhibitors.
- Metabolic Engineering: Engineering microorganisms to overproduce **chorismic acid** and its derivatives holds promise for the sustainable production of valuable chemicals and pharmaceuticals.

- Drug Discovery: The shikimate pathway remains a validated target for the development of new drugs against pathogenic bacteria and parasites. High-throughput screening of compound libraries against the enzymes of this pathway, guided by the assays described herein, will continue to be a fruitful area of research.

The legacy of the discovery of **chorismic acid** continues to inspire new scientific inquiry, with its importance extending from fundamental biochemistry to applied biotechnology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. bioone.org [bioone.org]
- 3. Small scale biosynthesis and purification of gram quantities of chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chorismic Acid | C10H10O6 | CID 12039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Chorismic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3271858#discovery-and-historical-context-of-chorismic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com